molecular formula C6H8F2N2 B2734691 5-(difluoromethyl)-1-ethyl-1H-pyrazole CAS No. 1856063-23-4

5-(difluoromethyl)-1-ethyl-1H-pyrazole

Cat. No.: B2734691
CAS No.: 1856063-23-4
M. Wt: 146.141
InChI Key: DBMNGZCHECDEIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(difluoromethyl)-1-ethyl-1H-pyrazole: is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the difluoromethyl group at position 5 and the ethyl group at position 1 makes this compound unique and of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(difluoromethyl)-1-ethyl-1H-pyrazole typically involves the introduction of the difluoromethyl group into the pyrazole ring. One common method is the reaction of 5-amino-1-ethylpyrazole with difluoromethylating agents under specific conditions. For example, the reaction can be carried out using difluoromethyl sulfone in the presence of a base such as potassium carbonate in an organic solvent like dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 5-(difluoromethyl)-1-ethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-(difluoromethyl)-1-ethyl-1H-pyrazole is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. The difluoromethyl group can influence the biological activity of the compound, making it a candidate for drug discovery and development .

Medicine: The compound is investigated for its potential therapeutic applications. The presence of the difluoromethyl group can enhance the metabolic stability and lipophilicity of the compound, making it a promising candidate for the development of new pharmaceuticals .

Industry: In the industrial sector, this compound is used in the development of new materials with improved properties. Its unique structure can contribute to the development of advanced materials for various applications .

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the binding affinity of the compound to its target proteins or enzymes, leading to modulation of their activity. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

  • 5-(trifluoromethyl)-1-ethyl-1H-pyrazole
  • 5-(methyl)-1-ethyl-1H-pyrazole
  • 5-(chloromethyl)-1-ethyl-1H-pyrazole

Comparison:

Properties

IUPAC Name

5-(difluoromethyl)-1-ethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N2/c1-2-10-5(6(7)8)3-4-9-10/h3-4,6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMNGZCHECDEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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